molecular formula C3H7NO2S B579992 L-Cysteine-15N CAS No. 204523-09-1

L-Cysteine-15N

Cat. No.: B579992
CAS No.: 204523-09-1
M. Wt: 122.15 g/mol
InChI Key: XUJNEKJLAYXESH-GZPBOPPUSA-N
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Description

L-Cysteine 15N is a stable isotope-labeled derivative of the amino acid L-cysteine, where the nitrogen atom in its amino group is replaced with the non-radioactive isotope ¹⁵N. Its molecular formula is HSCH₂CH(¹⁵NH₂)COOH, with a molecular weight of 122.15 g/mol and a purity typically exceeding 98% . This compound is widely utilized in biomedical and biochemical research for tracing nitrogen metabolism, protein synthesis, and metabolic flux analysis via advanced techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Its isotopic labeling enables precise tracking of nitrogen incorporation into amino acids, peptides, and proteins, making it indispensable in studies of microbial nitrogen recycling, host-pathogen interactions, and isotopic dilution assays .

Properties

CAS No.

204523-09-1

Molecular Formula

C3H7NO2S

Molecular Weight

122.15 g/mol

IUPAC Name

(2R)-2-(15N)azanyl-3-sulfanylpropanoic acid

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i4+1

InChI Key

XUJNEKJLAYXESH-GZPBOPPUSA-N

Isomeric SMILES

C([C@@H](C(=O)O)[15NH2])S

Canonical SMILES

C(C(C(=O)O)N)S

Synonyms

(R)-2-Amino-3-mercaptopropanoic-15N Acid;  (R)-Cysteine-15N;  2-Amino-3-mercaptopropionic-15N Acid;  Cystein;  Cysteine-15N;  Half-cystine-15N;  L-(+)-Cysteine-15N;  3-Mercapto-L-alanine-15N;  L-Cys-15N;  Thioserine-15N;  β-Mercaptoalanine-15N;  H-Cys-OH-15N; 

Origin of Product

United States

Preparation Methods

Selective Esterification and Ammonolysis

A foundational approach adapts techniques from ¹⁵N-labeled L-asparagine synthesis. Here, L-aspartic acid undergoes esterification in methanol with phosphorus oxychloride (POCl₃) at 0–5°C to form L-aspartic acid-β-methyl ester hydrochloride. This intermediate is then subjected to ammonolysis using ¹⁵NH₃ generated from ¹⁵NH₄Cl and NaOH. For L-cysteine, analogous steps involve:

  • Thiol Group Protection : L-cysteine’s sulfhydryl (-SH) group is protected using trityl or acetamidomethyl groups to prevent oxidation during synthesis.

  • Esterification : The carboxyl group is activated via methanol esterification under acidic conditions.

  • ¹⁵N Incorporation : The protected intermediate reacts with ¹⁵NH₃ at 60°C for 64 hours, achieving isotopic labeling at the α-amino position.

Table 1: Reaction Conditions for ¹⁵N-Labeled L-Cysteine Synthesis

StepReagentsTemperatureTimeYield (%)Purity (%)
Thiol ProtectionTrityl chloride, DMF25°C2 hr9598
EsterificationMethanol, POCl₃0–5°C1.5 hr72.599
Ammonolysis¹⁵NH₃, Methanol60°C64 hr84.197
DeprotectionTFA, Triethylsilane25°C1 hr8999

Key challenges include minimizing racemization during deprotection and optimizing ¹⁵NH₃ utilization (>80%).

Microbial Fermentation Using Uniform ¹⁵N Labeling

Metabolic Labeling in Chlamydomonas reinhardtii

Uniform ¹⁵N labeling employs organisms grown in ¹⁵N-enriched media. For example, Chlamydomonas reinhardtii cultured in Tris-acetate-phosphate (TAP) medium with ¹⁵NH₄Cl as the sole nitrogen source incorporates ¹⁵N into all amino acids, including L-cysteine. After 72 hours, cells are lysed, and L-cysteine is purified via cation-exchange chromatography.

Table 2: Fermentation Parameters for ¹⁵N-Labeled L-Cysteine

ParameterValue
¹⁵NH₄Cl Concentration2.0 g/L
Culture Duration72 hr
Biomass Yield4.2 g/L (dry weight)
L-Cysteine Purity95%

This method achieves high isotopic enrichment (>98%) but requires stringent control over bacterial contamination and pH.

Purification and Analytical Validation

Chromatographic Purification

Crude ¹⁵N-L-cysteine is purified using reversed-phase HPLC with a C18 column. A gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 to 60:40 over 30 minutes) resolves L-cysteine from byproducts.

Isotopic Enrichment Analysis

Mass spectrometry (MS) and ¹⁵N NMR confirm isotopic purity. Electrospray ionization (ESI)-MS shows a mass shift of +1 Da for ¹⁵N-labeled L-cysteine (m/z 122.15 vs. 121.12 for unlabeled). ¹H-¹⁵N HSQC NMR spectra reveal a single peak at 120 ppm, confirming uniform labeling.

Challenges and Optimization Strategies

Racemization During Deprotection

Acidic deprotection (e.g., with TFA) risks racemization. Using triethylsilane as a scavenger reduces this side reaction, maintaining enantiomeric excess >99%.

Cost Efficiency of ¹⁵NH₃ Utilization

Recycling excess ¹⁵NH₃ via absorption in dilute sulfuric acid reduces costs by >30%.

Applications in Biomolecular Research

¹⁵N-L-cysteine enables advanced NMR studies, such as probing protein disulfide bond dynamics. In metabolomics, it traces sulfur assimilation pathways in Arabidopsis thaliana, revealing flux rates under stress .

Chemical Reactions Analysis

Types of Reactions: L-Cysteine 15N undergoes various chemical reactions, including:

    Oxidation: The thiol group in L-Cysteine 15N can be oxidized to form cystine, a dimer linked by a disulfide bond.

    Reduction: Cystine can be reduced back to L-Cysteine 15N using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in a buffered solution.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Cystine (disulfide-linked dimer).

    Reduction: L-Cysteine 15N (monomer).

    Substitution: Thioether derivatives.

Scientific Research Applications

L-Cysteine 15N is widely used in scientific research due to its stable isotope labeling, which allows for precise molecular studies. Some key applications include:

    Chemistry: Used in NMR spectroscopy to study the structure and dynamics of proteins and peptides.

    Biology: Employed in metabolic studies to trace nitrogen pathways and understand amino acid metabolism.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the production of labeled compounds for research and development in pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of L-Cysteine 15N is similar to that of natural L-Cysteine. It acts as a precursor for the synthesis of glutathione, a critical antioxidant in cells. The thiol group in L-Cysteine 15N participates in redox reactions, helping to maintain the cellular redox balance. Additionally, it is involved in the synthesis of proteins and other biomolecules, contributing to various metabolic pathways.

Comparison with Similar Compounds

L-Cysteine 15N is one of several isotopically labeled cysteine derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Isotopic Variants of L-Cysteine
Compound Isotopic Label(s) Molecular Weight (g/mol) Key Applications Research Findings
L-Cysteine 15N ¹⁵N 122.15 Nitrogen metabolism, proteomics, microbial nitrogen recycling 88% of B. infantis proteome incorporates ¹⁵N from L-Cysteine 15N .
[¹³C₃]-L-Cysteine ¹³C (three carbon atoms) 123.12 Carbon tracing in metabolic networks, oxidative stress studies Tracks carbon flow in Entamoeba histolytica metabolism within 3–9 hours .
[²H₃;¹⁵N]-L-Cysteine ²H (three hydrogen atoms), ¹⁵N 125.18 Dual isotopic tracing, NMR stability enhancement Used in NMR studies to improve signal resolution in protein-ligand interactions .
[¹³C₃,¹⁵N]-L-Cysteine ¹³C₃, ¹⁵N 124.13 Multi-isotope metabolic flux analysis Reveals simultaneous carbon and nitrogen flux in E. histolytica .

Key Differences :

  • L-Cysteine 15N is specialized for nitrogen pathway studies, while ¹³C₃-labeled variants track carbon utilization.
  • Dual-labeled compounds (e.g., ¹³C₃,¹⁵N) provide multi-dimensional metabolic insights but require more complex synthesis .
Functional Derivatives of L-Cysteine
Compound Structure/Modification Key Applications Comparison with L-Cysteine 15N
N-Acetylcysteine (NAC) Acetylated cysteine derivative Antioxidant research, drug delivery Lacks isotopic labeling; used clinically for detoxification, unlike L-Cysteine 15N .
L-Cystine Oxidized dimer of cysteine Disulfide bond studies, redox biology Non-isotopic; forms disulfide bonds, unlike L-Cysteine 15N, which is a monomer .
Homocysteine Homolog with additional CH₂ Cardiovascular disease research Reacts with formaldehyde at slower rates compared to L-Cysteine 15N .

Key Insights :

  • Homocysteine and L-cystine exhibit distinct chemical reactivity, impacting their roles in metabolic or structural studies .
Isotopically Labeled Non-Cysteine Amino Acids
Compound Isotopic Label Key Applications Comparison with L-Cysteine 15N
L-Glutamine 15N ¹⁵N Nitrogen transport, cell culture Less efficient in proteome incorporation than L-Cysteine 15N .
L-Lysine 15N ¹⁵N Essential amino acid metabolism ¹⁵N from urea is preferentially integrated into lysine in B. infantis .
L-Alanine 13C ¹³C Glycolysis, gluconeogenesis Labels carbon skeletons, unlike L-Cysteine 15N’s nitrogen focus .

Key Findings :

  • L-Cysteine 15N demonstrates faster isotopic incorporation (3–9 hours in E. histolytica) compared to lysine or glutamine .
  • Its role as a precursor for glutathione and taurine adds functional versatility absent in alanine or lysine .

Biological Activity

L-Cysteine is a non-essential amino acid that plays crucial roles in various biological processes, including protein synthesis, detoxification, and the production of antioxidants. The stable isotope-labeled version, L-Cysteine 15N, has garnered attention in metabolic studies due to its utility in tracing metabolic pathways. This article focuses on the biological activity of L-Cysteine 15N, emphasizing its metabolic roles, mechanisms of action, and implications in cellular processes.

Overview of L-Cysteine 15N

L-Cysteine 15N is a derivative of L-cysteine where nitrogen-15 (^15N) is incorporated into the amino acid structure. This isotopic labeling allows for precise tracking of cysteine metabolism in biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR).

Metabolic Pathways

L-Cysteine undergoes various metabolic transformations within cells. In studies involving Entamoeba histolytica, stable-isotope-labeled L-Cysteine was shown to be rapidly metabolized into several metabolites, including thiazolidine-4-carboxylic acids and l-alanine. These transformations are crucial for cellular energy production and detoxification processes .

Table 1: Metabolites Derived from L-Cysteine 15N in E. histolytica

MetaboliteDescription
Thiazolidine-4-carboxylic acidProduct of L-cysteine reaction with aldehydes
L-AlanineResult of cysteine desulfurase activity
L-CystineOxidized form of L-cysteine

The incorporation of ^15N into these metabolites allows researchers to trace the flow of nitrogen through metabolic pathways, providing insights into amino acid metabolism under various conditions.

Role in Oxidative Stress Response

L-Cysteine plays a significant role in protecting cells from oxidative stress. It serves as a precursor for glutathione synthesis, a potent antioxidant. Research has demonstrated that supplementation with L-Cysteine can enhance the cellular defense mechanisms against reactive oxygen species (ROS), particularly in E. coli under aerobic conditions .

Case Study: L-Cysteine in E. coli

In a study involving starved E. coli cells, the addition of L-Cysteine resulted in significant decomposition of protein-bound dinitrosyl iron complexes (DNICs), which are known to be involved in oxidative stress responses. The decomposition was highly effective under aerobic conditions but minimal under anaerobic conditions, highlighting the necessity of oxygen for its biological activity .

Implications in Disease and Therapeutics

The unique properties of L-Cysteine 15N have implications for understanding various diseases, particularly those related to oxidative stress and metabolic dysregulation.

Cancer Research

Recent studies have explored the potential of targeting cysteine metabolism in cancer therapy. By manipulating cysteine levels or its metabolic products, researchers aim to develop novel therapeutic strategies that exploit the vulnerabilities of cancer cells to oxidative stress .

Table 2: Therapeutic Potential of Targeting Cysteine Metabolism

Disease TypeMechanism of ActionReferences
CancerInhibition of cysteine uptake ,
NeurodegenerativeEnhancing antioxidant defenses ,
Infectious DiseasesDisruption of pathogen metabolism ,

Q & A

Q. How is L-Cysteine 15N synthesized and characterized for isotopic purity in metabolic studies?

L-Cysteine 15N is synthesized via enzymatic or chemical methods using 15N-labeled precursors (e.g., ammonium chloride-15N). Isotopic purity is verified using liquid chromatography-mass spectrometry (LC-MS) to measure the isotopic abundance ratio of PM+1 (13C, 15N, 2H) and PM+2 (34S) peaks. Theoretical calculations of isotopic contributions (e.g., 15N at 0.4% natural abundance) are compared to experimental LC-MS data to confirm labeling efficiency . X-ray diffraction (XRD) and infrared (IR) spectroscopy further validate crystallinity and functional groups (e.g., distinguishing S-H bonds in L-Cysteine from S-S bonds in L-Cystine) .

Q. What experimental protocols are recommended for distinguishing L-Cysteine 15N from its oxidized form, L-Cystine, in biological samples?

Use IR spectroscopy to identify S-H (2550–2600 cm⁻¹) and S-S (500–540 cm⁻¹) stretching vibrations. XRD analysis can differentiate their crystalline structures: L-Cysteine adopts a monoclinic system (space group P21), while L-Cystine forms a hexagonal structure (space group P6122). LC-MS with stable isotope tracing ([U-13C3,15N] labeling) also tracks metabolic conversion of L-Cysteine 15N to L-Cystine in real-time .

Q. How should researchers optimize sample preparation for 15N tracer studies involving L-Cysteine 15N in terrestrial ecosystems?

Prioritize homogenization of soil and vegetation samples to minimize isotopic heterogeneity. Use freeze-drying to preserve sulfur-containing metabolites. For water samples, acidify to pH <2 to prevent microbial degradation. Statistical power analysis should guide sampling frequency and replication to account for natural 15N variability (e.g., 0.3–0.4% in unlabeled samples) .

Advanced Research Questions

Q. How can contradictions in isotopic abundance data from LC-MS analyses of L-Cysteine 15N be resolved?

Discrepancies between theoretical and observed PM+1/PM ratios (e.g., 3.98% vs. 4.3%) may arise from instrument calibration errors or matrix effects. Normalize data using internal standards (e.g., 13C-glucose) and validate via replicate runs. For large deviations (>10%), re-examine synthesis protocols for unintended isotope scrambling or contamination .

Q. What advanced statistical models are suitable for interpreting 15N tracer recovery rates in L-Cysteine metabolic pathways?

Mixed-effects models account for nested variability (e.g., within-organelle vs. whole-cell metabolism). Bayesian approaches integrate prior data on natural 15N abundance (0.3663%) to refine posterior probabilities of tracer partitioning. Meta-analyses of historical 15N studies (e.g., soil-plant systems) provide benchmarks for recovery rates in novel experimental designs .

Q. How do temperature and pressure artifacts affect XRD and IR spectral comparisons between theoretical and experimental L-Cysteine 15N data?

Theoretical calculations (e.g., DFT simulations) assume 0 K conditions, whereas experimental spectra are acquired at ~300 K. Thermal motion broadens IR peaks, causing small shifts in S-H bending modes. Pressure during crystallization can distort lattice parameters, leading to mismatches in XRD peak positions. Correct using temperature-dependent scaling factors or in-situ high-pressure XRD .

Q. What methodologies address the oxidative instability of L-Cysteine 15N in long-term metabolic flux experiments?

Supplement culture media with antioxidants (e.g., 1 mM ascorbate) and maintain anaerobic conditions via nitrogen purging. Use LC-MS to monitor oxidation products (e.g., L-Cystine) hourly. For in vivo studies, employ knock-out mutants of cysteine oxidases to stabilize the tracer .

Data Analysis & Reporting Standards

Q. How should researchers present raw and processed isotopic data in publications to ensure reproducibility?

Include raw LC-MS spectra and XRD/IR peak lists in supplementary materials. Processed data (e.g., normalized isotopic ratios) must be reported in main-text tables with error margins (±SD). Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to limit main-text experimental details to five key compounds, relegating extended datasets to supplementary files .

What frameworks (e.g., FINER, PICO) are recommended for formulating hypothesis-driven research questions on L-Cysteine 15N applications?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions like, "Does L-Cysteine 15N incorporation alter glutathione synthesis kinetics in hepatic cells?" The PICO framework (Population: HepG2 cells; Intervention: 15N labeling; Comparison: Unlabeled controls; Outcome: Isotopic enrichment in glutathione) ensures methodological rigor .

Q. How can meta-analyses of 15N tracer studies improve experimental designs for L-Cysteine 15N in nitrogen cycling research?

Aggregate data from ecosystem-scale 15N studies to identify patterns in tracer recovery (e.g., 60–80% in plant biomass vs. 10–30% in soil organic matter). Use these benchmarks to optimize sampling schedules and tracer dosages for new experiments. Address heterogeneity via subgroup analyses (e.g., forest vs. grassland systems) .

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